molecular formula C22H33N3O3 B2921548 N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954027-28-2

N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2921548
CAS No.: 954027-28-2
M. Wt: 387.524
InChI Key: LMCNAGBGSALYAI-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenylmorpholino moiety, and an oxalamide linkage. Its molecular formula is C23H35N3O3, and it has a molecular weight of 401.55 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalamide. This intermediate is then reacted with 4-(2-phenylmorpholino)butylamine under controlled conditions to yield the final product.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study molecular interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide: This compound has a similar structure but with a cycloheptyl group instead of a cyclohexyl group.

    N1-(3-fluoro-4-methylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide: This compound includes a fluorinated phenyl group, which may impart different chemical properties.

Uniqueness

N1-cyclohexyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-cyclohexyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c26-21(22(27)24-19-11-5-2-6-12-19)23-13-7-8-14-25-15-16-28-20(17-25)18-9-3-1-4-10-18/h1,3-4,9-10,19-20H,2,5-8,11-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCNAGBGSALYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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